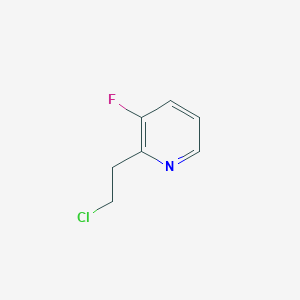
1,4-Bis(4-methylphenyl)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Di-p-tolylanthracene-9,10-dione is an organic compound with the molecular formula C({28})H({20})O(_{2}) It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features two p-tolyl groups attached at the 1 and 4 positions of the anthracene core, with a dione functionality at the 9 and 10 positions
準備方法
Synthetic Routes and Reaction Conditions
1,4-Di-p-tolylanthracene-9,10-dione can be synthesized through a multi-step process involving the functionalization of anthracene. One common method involves the Friedel-Crafts acylation of anthracene with p-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl(_3)). This reaction introduces the p-tolyl groups at the 1 and 4 positions. Subsequent oxidation of the anthracene core at the 9 and 10 positions can be achieved using oxidizing agents like chromium trioxide (CrO(_3)) or potassium permanganate (KMnO(_4)) to form the dione functionality.
Industrial Production Methods
While specific industrial production methods for 1,4-Di-p-tolylanthracene-9,10-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,4-Di-p-tolylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The dione functionality can be further oxidized to form quinones.
Reduction: The dione can be reduced to form diols or hydroquinones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO(_3)) and potassium permanganate (KMnO(_4)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are used.
Substitution: Electrophilic reagents like nitric acid (HNO(_3)), sulfuric acid (H(_2)SO(_4)), and halogens (Cl(_2), Br(_2)) are employed under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols and hydroquinones.
Substitution: Nitro, sulfo, and halogenated derivatives.
科学的研究の応用
1,4-Di-p-tolylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The mechanism of action of 1,4-Di-p-tolylanthracene-9,10-dione is primarily related to its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to the generation of singlet and triplet excited states. These excited states can participate in various photochemical reactions, such as energy transfer and electron transfer processes. The molecular targets and pathways involved depend on the specific application, such as fluorescence in biological imaging or energy transfer in OLEDs.
類似化合物との比較
Similar Compounds
9,10-Diphenylanthracene: Similar structure but with phenyl groups instead of p-tolyl groups.
9,10-Dimethylanthracene: Similar structure but with methyl groups instead of p-tolyl groups.
1,4-Diphenylanthracene-9,10-dione: Similar structure but with phenyl groups instead of p-tolyl groups.
Uniqueness
1,4-Di-p-tolylanthracene-9,10-dione is unique due to the presence of p-tolyl groups, which can influence its photophysical properties and reactivity. The p-tolyl groups can enhance the compound’s solubility in organic solvents and may affect its electronic properties, making it suitable for specific applications in optoelectronics and photochemistry.
特性
CAS番号 |
70866-25-0 |
|---|---|
分子式 |
C28H20O2 |
分子量 |
388.5 g/mol |
IUPAC名 |
1,4-bis(4-methylphenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C28H20O2/c1-17-7-11-19(12-8-17)21-15-16-22(20-13-9-18(2)10-14-20)26-25(21)27(29)23-5-3-4-6-24(23)28(26)30/h3-16H,1-2H3 |
InChIキー |
GCURKCOIFHBEIZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C3C(=C(C=C2)C4=CC=C(C=C4)C)C(=O)C5=CC=CC=C5C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide](/img/structure/B13132092.png)
![7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine](/img/structure/B13132100.png)
![{Disulfanediylbis[(1-oxobutane-4,1-diyl)azanediyl-3,1-phenylene]}diboronic acid](/img/structure/B13132101.png)



